molecular formula C31H32O8 B14645941 6-Methoxygossypol CAS No. 54302-42-0

6-Methoxygossypol

Cat. No.: B14645941
CAS No.: 54302-42-0
M. Wt: 532.6 g/mol
InChI Key: QSEHQWFPCMNMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxygossypol is a naturally occurring terpenoid compound derived from Gossypium barbadense L. (cotton plant), primarily isolated from its roots and seeds . It belongs to the gossypol family, a class of sesquiterpenoid dimers known for their diverse bioactivities. Structurally, this compound is characterized by a naphthyl backbone with a methoxy substitution at the 6-position, distinguishing it from gossypol (unsubstituted hydroxyl groups) and 6,6′-dimethoxygossypol (methoxy groups at both 6 and 6′ positions) . These compounds are integral to the plant’s defense mechanisms, exhibiting antimicrobial, antioxidant, and cytotoxic properties .

Properties

CAS No.

54302-42-0

Molecular Formula

C31H32O8

Molecular Weight

532.6 g/mol

IUPAC Name

7-(8-formyl-1,7-dihydroxy-6-methoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C31H32O8/c1-12(2)20-16-8-14(5)22(28(36)24(16)18(10-32)26(34)30(20)38)23-15(6)9-17-21(13(3)4)31(39-7)27(35)19(11-33)25(17)29(23)37/h8-13,34-38H,1-7H3

InChI Key

QSEHQWFPCMNMPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)OC)C(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxygossypol can be synthesized from gossypol through methylation. The process involves dissolving gossypol in solvents such as acetone, diethyl ether, or cyclohexanone, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of gossypol from cottonseed, followed by chemical modification. The extracted gossypol is subjected to methylation under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxygossypol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxygossypol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxygossypol involves its interaction with cellular proteins and enzymes. It exerts its effects by:

Comparison with Similar Compounds

Antioxidant Activity

Gossypol exhibits superior free radical scavenging and ferric ion reduction due to its two hydroxyl groups, critical for redox reactions. In contrast, methoxy substitutions in this compound and 6,6′-dimethoxygossypol diminish these effects by reducing electron-donating capacity . For example, gossypol prevented UV-induced DNA damage more effectively than its methylated derivatives .

Antimicrobial Effects

All three compounds demonstrate broad-spectrum antimicrobial activity against bacteria and fungi. This compound and 6,6′-dimethoxygossypol were identified as key terpenoids in cotton’s defense system, with efficacy comparable to gossypol in suppressing pathogens like Verticillium dahliae and Fusarium oxysporum . However, gossypol’s higher polarity may limit its penetration into microbial membranes compared to methoxy derivatives .

Anticancer Activity

In vitro studies on cervical (SiHa), breast (MCF-7), and colon (Caco-2) cancer cells revealed that all three compounds inhibit proliferation, with gossypol showing the strongest cytotoxic effects. The IC₅₀ values for gossypol were consistently lower than those of this compound and 6,6′-dimethoxygossypol, likely due to its enhanced pro-apoptotic signaling via reactive oxygen species (ROS) generation .

Antitrypanosomal Activity

At concentrations ≥5 ppm, 6,6′-dimethoxygossypol outperformed gossypol in inhibiting Trypanosoma brucei growth, suggesting that reduced polarity enhances uptake or target engagement in parasitic cells. This compound showed intermediate activity, aligning with its structural hybridity .

Stability and Toxicity Considerations

Methoxy substitutions improve metabolic stability by protecting against oxidation. While gossypol’s unmodified hydroxyl groups contribute to its potency, they also render it prone to degradation and tautomerization, as observed in spectroscopic studies . Toxicity profiles vary: gossypol’s higher bioactivity correlates with dose-dependent cytotoxicity in non-target tissues, whereas methoxy derivatives may offer safer therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.